Deltasonamide 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

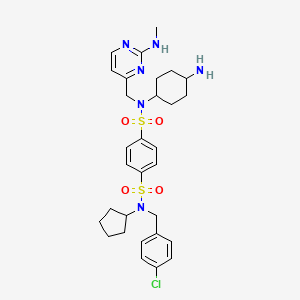

2D Structure

3D Structure

Properties

IUPAC Name |

4-N-(4-aminocyclohexyl)-1-N-[(4-chlorophenyl)methyl]-1-N-cyclopentyl-4-N-[[2-(methylamino)pyrimidin-4-yl]methyl]benzene-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39ClN6O4S2/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDUVUWIYLENNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39ClN6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deltasonamide 2: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deltasonamide 2 is a potent and selective small-molecule inhibitor of phosphodiesterase delta (PDEδ), a chaperone protein that plays a crucial role in the cellular trafficking of KRas. By binding to the farnesyl-binding pocket of PDEδ, this compound disrupts the PDEδ-KRas interaction, leading to the mislocalization of KRas and subsequent inhibition of its oncogenic signaling pathways. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological and chemical processes.

Discovery and Rationale

This compound was developed as part of a research effort to create more potent and selective inhibitors of the PDEδ-KRas interaction, building upon earlier generations of inhibitors such as deltarasin and deltazinone. The design of the deltasonamide series was guided by a structure-based approach, aiming to maximize interactions within the farnesyl-binding pocket of PDEδ. A key publication by Martín-Gago, P., et al. in Angewandte Chemie International Edition detailed the development of this inhibitor chemotype, which is characterized by its ability to form up to seven hydrogen bonds with the target protein, resulting in picomolar affinity.[1] This high-affinity binding was designed to overcome the issue of rapid inhibitor release from PDEδ, a challenge observed with previous inhibitors.

Biological Activity and Signaling Pathway

This compound inhibits the proliferation of KRas-dependent cancer cells by disrupting the cellular localization of KRas. Normally, PDEδ binds to the farnesylated C-terminus of KRas, facilitating its transport from the endoplasmic reticulum and Golgi apparatus to the plasma membrane. Once at the plasma membrane, KRas can engage with its downstream effectors, such as Raf, leading to the activation of the MAPK signaling cascade and promoting cell growth and proliferation. By competitively binding to the farnesyl-binding pocket of PDEδ, this compound prevents the transport of KRas, causing it to accumulate on endomembranes and reducing its concentration at the plasma membrane. This mislocalization effectively attenuates KRas signaling.

KRas Signaling and Inhibition by this compound

Caption: The KRas signaling pathway and its inhibition by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds as reported in the primary literature.

| Compound | KD (nM) for PDEδ | IC50 (nM) for KRas-PDEδ interaction | Cellular Potency (µM) |

| Deltarasin | 38 | 90 | ~5-20 |

| Deltazinone | 8 | 25 | ~5-15 |

| This compound | 0.385 | 1.2 | ~1-5 |

Data compiled from Martín-Gago, P., et al. (2017). Angew. Chem. Int. Ed.

Total Synthesis of this compound

The total synthesis of this compound is a multi-step process involving the preparation of two key building blocks followed by their coupling and final modifications. The detailed experimental protocol is provided below.

Experimental Workflow for the Synthesis of this compound

Caption: A generalized workflow for the total synthesis of this compound.

Detailed Experimental Protocols

The synthesis of this compound was carried out as described in the supporting information of Martín-Gago, P., et al. (2017). Angew. Chem. Int. Ed..

Synthesis of Intermediate 1 (N-(4-((tert-butyldimethylsilyl)oxy)phenyl)-4-nitrobenzenesulfonamide):

-

To a solution of 4-((tert-butyldimethylsilyl)oxy)aniline (1.0 eq) in pyridine (0.2 M) at 0 °C, 4-nitrobenzenesulfonyl chloride (1.1 eq) was added portionwise.

-

The reaction mixture was stirred at room temperature for 12 hours.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in ethyl acetate and washed with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer was dried over Na2SO4, filtered, and concentrated.

-

The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Intermediate 1.

Synthesis of Intermediate 2 (4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid):

-

To a solution of 4-(aminomethyl)benzoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water (0.1 M), di-tert-butyl dicarbonate (1.2 eq) and sodium bicarbonate (2.5 eq) were added.

-

The reaction mixture was stirred at room temperature for 16 hours.

-

The mixture was acidified with 1 M HCl to pH 2-3 and extracted with ethyl acetate.

-

The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated to yield Intermediate 2.

Synthesis of this compound Precursor:

-

To a solution of Intermediate 2 (1.2 eq) in dichloromethane (0.1 M), HATU (1.3 eq) and DIPEA (3.0 eq) were added, and the mixture was stirred for 10 minutes.

-

A solution of Intermediate 1 (1.0 eq) in dichloromethane was then added, and the reaction was stirred at room temperature for 24 hours.

-

The reaction mixture was diluted with dichloromethane and washed with 1 M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer was dried over Na2SO4, filtered, and concentrated.

-

The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected precursor.

Final Synthesis of this compound:

-

The protected precursor (1.0 eq) was dissolved in a 1:1 mixture of TFA and dichloromethane (0.1 M) and stirred at room temperature for 2 hours.

-

The solvent was removed under reduced pressure.

-

The residue was dissolved in THF (0.1 M), and TBAF (1 M in THF, 1.5 eq) was added. The mixture was stirred for 1 hour.

-

The solvent was evaporated, and the residue was purified by preparative HPLC to afford this compound.

Conclusion

This compound represents a significant advancement in the development of PDEδ inhibitors for targeting KRas-driven cancers. Its high affinity and selectivity, stemming from a well-rationalized structure-based design, make it a valuable tool for chemical biology and a promising lead for further drug development. The synthetic route, while multi-step, is robust and allows for the production of the molecule for further preclinical and potentially clinical investigation. This guide provides the foundational technical information necessary for researchers to synthesize, study, and potentially improve upon this important class of inhibitors.

References

The Role of Deltasonamide 2 in PDEδ Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Deltasonamide 2, a potent inhibitor of phosphodiesterase-δ (PDEδ), and its role in modulating oncogenic KRas signaling. By competitively binding to the hydrophobic pocket of PDEδ, this compound disrupts the trafficking of farnesylated KRas, leading to its mislocalization and subsequent inhibition of downstream signaling pathways. This guide summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying molecular interactions and workflows.

Introduction to PDEδ and its Role in KRas Signaling

Ras proteins are critical signaling hubs that, when mutated, are implicated in a significant percentage of human cancers.[1] Their function is contingent on their precise localization to the plasma membrane, a process facilitated by post-translational modifications, including farnesylation.[2][3] Phosphodiesterase-δ (PDEδ), also known as PDE6D, acts as a chaperone protein for farnesylated Ras, sequestering it from endomembranes and enabling its transport to the plasma membrane.[2][3] The interaction between KRas and PDEδ is therefore a crucial step for oncogenic Ras signaling.[4][5] Inhibition of this interaction presents a promising therapeutic strategy for cancers driven by KRas mutations.[5][6]

This compound: A High-Affinity PDEδ Inhibitor

This compound is a second-generation small-molecule inhibitor designed to target the farnesyl-binding pocket of PDEδ.[1][7] It exhibits a significantly higher affinity for PDEδ compared to earlier inhibitors like Deltarasin.[1] This high affinity is attributed to its ability to engage in seven hydrogen bonds within the binding pocket.[1]

Mechanism of Action

This compound competitively binds to the hydrophobic pocket of PDEδ, the same site that recognizes the farnesyl group of KRas.[1] This direct competition prevents PDEδ from binding to and solubilizing farnesylated KRas.[2][3] Consequently, KRas is no longer efficiently trafficked to the plasma membrane and instead becomes mislocalized to endomembranes, such as the endoplasmic reticulum and Golgi apparatus.[5] This mislocalization effectively abrogates downstream KRas signaling, leading to reduced proliferation and induction of apoptosis in KRas-dependent cancer cells.[1][5]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key binding affinity and cell-based potency data.

| Parameter | Value | Reference |

| Binding Affinity (KD) for PDEδ | 385 ± 52 pM | [1] |

Table 1: Binding Affinity of this compound for PDEδ.

| Cell Line | KRas Mutation Status | EC50 (µM) | Reference |

| DiFi | Wild-Type | 4.02 ± 1 | [1] |

| HT29 | Wild-Type | Not Affected | [1] |

Table 2: EC50 Values of this compound in Colorectal Cancer Cell Lines. Note: While the search results mention a shift to lower EC50 values for all CRC cell lines compared to Deltarasin, specific values for KRas mutant lines were not explicitly provided in the snippets.

Signaling Pathways and Experimental Workflows

KRas-PDEδ Signaling Pathway and Inhibition by this compound

The following diagram illustrates the role of PDEδ in KRas localization and signaling, and the mechanism of inhibition by this compound.

Caption: KRas-PDEδ signaling pathway and its inhibition by this compound.

General Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical workflow for evaluating the cellular effects of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Methodologies

While detailed, step-by-step protocols for the synthesis and use of this compound are proprietary or require access to the primary literature, this section outlines the general principles of the key experiments cited.[1] this compound was synthesized in-house for the referenced studies.[1]

Cell Lines and Culture

Human colorectal cancer (CRC) cell lines with varying KRas mutation statuses (e.g., DiFi, HT29) are cultured under standard conditions.[1]

Cell Viability and Proliferation Assays

To assess the effect of this compound on cell growth, real-time cell analysis (RTCA) and viability assays are employed.[1]

-

Real-Time Cell Analysis (RTCA): Cells are seeded in specialized plates with microelectrodes. Cell adhesion and proliferation alter the electrical impedance, which is measured in real-time. Growth rates are calculated by integrating the area under the curve of impedance versus time.[1]

-

Viability Assay: After treatment with this compound for a defined period (e.g., 24 hours), cell viability can be assessed using dyes like 7-AAD, followed by flow cytometry.[1]

Apoptosis Assays

To determine if cell death occurs via apoptosis, cells are treated with this compound and then stained with markers of apoptosis, such as Annexin V and a viability dye (e.g., 7-AAD), followed by analysis using fluorescence-activated cell sorting (FACS).[1]

Co-immunoprecipitation

To confirm that this compound disrupts the KRas-PDEδ interaction within cells, co-immunoprecipitation can be performed.[8] Cell lysates are incubated with an antibody against KRas, and the resulting immunoprecipitate is analyzed by Western blotting for the presence of PDEδ.[8] A reduction in the amount of co-precipitated PDEδ in this compound-treated cells indicates inhibition of the interaction.[8]

Western Blot Analysis

To investigate the impact on downstream signaling, Western blotting is used to measure the levels of total and phosphorylated forms of key signaling proteins, such as ERK and AKT.[6] A decrease in the phosphorylated (active) forms of these proteins would indicate successful inhibition of the KRas signaling cascade.

Conclusion

This compound is a highly potent and specific inhibitor of the KRas-PDEδ interaction. Its picomolar binding affinity translates into effective disruption of KRas localization and downstream signaling, leading to anti-proliferative and pro-apoptotic effects in KRas-dependent cancer cells. While it represents a significant advancement in the development of indirect KRas inhibitors, challenges such as optimizing cytosolic availability and in vivo efficacy remain areas of active research.[7][9] The methodologies and data presented in this guide provide a solid foundation for further investigation and development of this compound and similar compounds as potential cancer therapeutics.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of recognition of farnesylated and methylated KRAS4b by PDEδ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Identification of a new inhibitor of KRAS-PDEδ interaction targeting KRAS mutant nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-Cancer Activity of Deltasonamide 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial research findings on the anti-cancer properties of Deltasonamide 2, a potent small-molecule inhibitor of phosphodiesterase-δ (PDEδ). The focus of this document is to present the core scientific data, experimental methodologies, and the underlying mechanism of action as revealed in early-stage preclinical studies.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative and cytotoxic effects in human colorectal cancer (CRC) cell lines, particularly those harboring oncogenic KRas mutations. The compound's potency, as determined by half-maximal effective concentration (EC50) and cell viability assays, is summarized below.

| Cell Line | KRas Mutation Status | This compound EC50 (μM) for Growth Inhibition |

| DiFi | Wild-Type | 4.02 ± 1 |

| HT29 | Wild-Type | Not Affected |

Table 1: In vitro efficacy of this compound in human colorectal cancer cell lines. Data extracted from studies on the dose-dependent inhibition of proliferation and viability.[1]

Notably, CRC cell lines with oncogenic KRas mutations showed a higher sensitivity to this compound, indicated by lower EC50 values compared to wild-type cells.[1] The DiFi cell line, which lacks an oncogenic KRas mutation, exhibited a higher EC50 value, while the viability of the HT29 cell line was not significantly impacted by the inhibitor.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-cancer activity of this compound.

1. Real-Time Cell Analysis (RTCA) for Growth Rate Determination

-

Objective: To measure the dose-dependent effect of this compound on the growth rate of colorectal cancer cell lines.

-

Procedure:

-

Colorectal cancer cell lines were seeded in appropriate culture plates.

-

Cells were treated with a concentration range of this compound (0.375–12 μM).[1] A DMSO control was used as a vehicle.

-

Cell proliferation was monitored in real-time over 60 hours using a specialized instrument that measures changes in electrical impedance as cells adhere and proliferate on the plate surface.

-

The area under the curve of the real-time cell analysis was integrated to determine the growth rates.

-

Growth rates were normalized to the DMSO control to calculate the percentage of inhibition.

-

EC50 values were determined by a sigmoidal curve fit of the growth rate data.[1]

-

2. Cell Viability and Apoptosis Assay

-

Objective: To quantify the effect of this compound on cell viability and apoptosis.

-

Procedure:

-

Cells were seeded in 6-well plates at a density of 2 × 10^5 cells per well.[1]

-

Cells were treated with varying concentrations of this compound (1–5 μM) for 24 hours.[1] DMSO was used as a vehicle control.

-

Following treatment, the supernatant containing detached, non-viable cells was collected.

-

Adherent cells were washed with PBS and then detached using Accutase™.

-

The detached cells were combined with the supernatant, centrifuged, and resuspended in PBS.

-

Cell viability was determined by staining with 7-Aminoactinomycin D (7-AAD), a fluorescent dye that selectively enters non-viable cells.

-

The percentage of 7-AAD positive (non-viable) cells was quantified using a LSR II flow cytometer.[1]

-

3. Western Blot Analysis for Phospho-Erk Response

-

Objective: To assess the impact of this compound on the KRas downstream signaling pathway, specifically the phosphorylation of Erk.

-

Procedure:

-

SW480 and HT29 cells were serum-starved for 16 hours.[1]

-

Cells were then incubated with this compound (5 or 10 μM) or a DMSO control for 90 minutes.[1]

-

Following incubation, cells were stimulated with 100 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce Erk phosphorylation.[1]

-

Cells were washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates was determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with primary antibodies specific for total Erk (tErk) and phosphorylated Erk (pErk). Tubulin was used as a loading control.

-

The membrane was then incubated with secondary antibodies, and the protein bands were visualized to determine the levels of pErk relative to tErk.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action: Inhibition of the KRas-PDEδ Pathway

Oncogenic KRas proteins require localization to the plasma membrane to exert their proliferative and survival signals.[1] This localization is facilitated by the prenyl-binding protein PDEδ, which acts as a chaperone, transporting farnesylated KRas from endomembranes to the plasma membrane.[2][3] this compound competitively binds to the hydrophobic pocket of PDEδ, thereby inhibiting the interaction between PDEδ and KRas.[1] This disruption prevents the proper localization of KRas, leading to the suppression of downstream signaling cascades, such as the RAF/MEK/ERK and PI3K/AKT pathways, which ultimately results in reduced cancer cell proliferation and survival.[1][3]

Experimental Workflow: Cell Viability Assay

The following diagram illustrates the key steps in the cell viability assay used to assess the cytotoxic effects of this compound.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Deltasonamide 2 is a synthetic small-molecule inhibitor. As such, this document focuses on its chemical synthesis, mechanism of action, and biological activity, rather than a biosynthetic pathway, which is characteristic of natural products.

Introduction

This compound is a third-generation, high-affinity small-molecule inhibitor designed to disrupt the interaction between KRAS and its trafficking chaperone, phosphodiesterase δ (PDEδ).[1] Unlike its predecessors, Deltarasin and Deltazinone, the deltasonamide series of compounds were optimized for sub-nanomolar affinity and can largely withstand the Arl2-mediated ejection from the PDEδ binding pocket.[1] However, challenges related to cell penetration and metabolic stability have been noted, driving the development of further generations of inhibitors like the deltaflexins.[1][2][3] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the KRAS-PDEδ Interaction

Mutated KRAS proteins are key drivers in many human cancers. For their signaling function, KRAS proteins must be localized to the plasma membrane. This localization is facilitated by the prenyl-binding protein PDEδ, which acts as a solubilizing factor for farnesylated KRAS in the cytoplasm, enabling its transport to and from the plasma membrane.

This compound competitively binds to the hydrophobic farnesyl-binding pocket of PDEδ.[4] This inhibition disrupts the KRAS-PDEδ interaction, leading to the mislocalization of KRAS from the plasma membrane to endomembranes. The subsequent reduction in active, membrane-associated KRAS leads to the downregulation of downstream oncogenic signaling pathways, such as the RAS-RAF-MAPK and PI3K-AKT-mTOR pathways, ultimately suppressing cancer cell growth and proliferation.[2]

Quantitative Data

The following tables summarize the reported in vitro and cellular activities of this compound and related compounds. Note that in some studies, "this compound" is used as a reference compound and may be denoted simply as compound 2 or 3 .

Table 1: Binding Affinity and Cellular Activity of PDEδ Inhibitors

| Compound | Binding Affinity (KD) | Cell Line | IC50 / EC50 | Reference |

| This compound | ~385 pM | - | - | [4] |

| This compound | - | Mia PaCa-2 | > 100 µmol/L | [2] |

| This compound | - | Primary Pancreatic (098, 099) | > 100 µmol/L | [2] |

| This compound | - | DiFi | 4.02 ± 1 µM (EC50) | [4] |

| Deltarasin | 38 ± 16 nM | DiFi | 8.92 ± 0.7 µM (EC50) | [4] |

| Compound 36l | 127 ± 16 nmol/L | Mia PaCa-2 | 6.3 ± 1.7 µmol/L | [2] |

Table 2: Apoptotic Activity of this compound in Mia PaCa-2 Cells

| Compound | Concentration | Apoptotic Rate | Reference |

| This compound | 50 µmol/L | 28.55% | [2] |

| This compound | 100 µmol/L | 38.32% | [2] |

| Compound 36l | 5 µmol/L | 19.42% | [2] |

| Compound 36l | 10 µmol/L | 31.22% | [2] |

| Compound 36l | 20 µmol/L | 54.28% | [2] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

4.1. 2D Cell Viability Assay

This protocol is used to determine the dose-dependent effect of compounds on the viability of cancer cell lines.

-

Cell Plating: Plate Hs 578T, HCT-116, and HT29 cells in 96-well cell culture plates at a density of 500 cells/well. Allow cells to attach for 24 hours.[3]

-

Compound Addition: Add freshly thawed test compounds at the indicated concentrations. Use DMSO (0.1% v/v) as a vehicle control.[3]

-

Incubation: Incubate the plates for 72 hours.[3]

-

Viability Assessment: Assess cell viability using the alamarBlue reagent according to the manufacturer's instructions.[3]

-

Fluorescence Reading: Measure the fluorescence intensity with an excitation wavelength of 530 ± 10 nm and an emission wavelength of 590 ± 10 nm using a plate reader.[3]

4.2. Apoptosis Assay via Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following treatment with an inhibitor.

-

Cell Seeding: Seed 2 x 105 cells per well in 6-well plates.[4]

-

Treatment: Treat the cells with different concentrations of this compound or other inhibitors for 24 hours. Use DMSO as a vehicle control.[4]

-

Supernatant Collection: Collect the supernatant in FACS vials.[4]

-

Cell Detachment: Wash the cells with 1 mL PBS, then detach them using 0.5 mL Accutase™.[4]

-

Cell Collection: Resuspend the detached cells in 1 mL PBS, transfer them to the respective FACS vials, and centrifuge at 200 g for 5 minutes.[4]

-

Staining and Analysis: Stain the cells with apoptosis markers (e.g., Annexin V and Propidium Iodide) according to the manufacturer's protocol and analyze using a flow cytometer.

4.3. Co-Immunoprecipitation (Co-IP) Assay

This assay is used to verify the disruption of the KRAS-PDEδ interaction within cells.

-

Cell Treatment: Treat Mia PaCa-2 cells with the test compound (e.g., 20-50 µmol/L) or vehicle control.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-KRAS antibody or a control IgG overnight at 4°C.

-

Bead Binding: Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads using a sample buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using an anti-PDEδ antibody to detect the amount of co-precipitated PDEδ.[2]

Chemical Synthesis Overview

The deltasonamides represent a class of bis-sulfonamide inhibitors. While a detailed step-by-step synthesis protocol for this compound is not provided in the referenced abstracts, the general approach for creating related inhibitors involves multi-step organic synthesis. For example, the synthesis of novel spiro-cyclic PDEδ inhibitors involved reacting substituted primary amines with 4-chlorobutyryl chloride to form an intermediate, which was then reacted with another intermediate to afford the final compounds.[2] A logical workflow for such a synthesis is depicted below.

References

- 1. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Binding Affinity of Deltasonamide 2 to PDEδ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Deltasonamide 2 to phosphodiesterase-δ (PDEδ), a critical interaction for the inhibition of oncogenic KRAS signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflows.

Introduction to PDEδ and this compound

Ras proteins are key regulators of cellular signaling pathways, and their mutations are prevalent in many human cancers. The proper localization and signaling of Ras proteins, particularly KRAS, are dependent on the prenyl-binding protein PDEδ.[1] PDEδ acts as a solubilizing factor for farnesylated KRAS, facilitating its transport within the cytoplasm.[2] Consequently, inhibiting the PDEδ-KRAS interaction has emerged as a promising therapeutic strategy to combat KRAS-driven cancers.[3]

This compound is a potent small-molecule inhibitor of PDEδ. It competitively binds to the hydrophobic prenyl-binding pocket of PDEδ, thereby preventing the association of farnesylated KRAS.[1] This disruption leads to the mislocalization of KRAS and subsequent attenuation of its oncogenic signaling.[4] The high affinity of this compound for PDEδ is a key determinant of its efficacy.

Quantitative Binding Affinity Data

The binding affinity of various inhibitors to PDEδ has been quantified using several biophysical techniques. The dissociation constant (KD) is a common metric used to express binding affinity, with a lower KD value indicating a stronger interaction. The table below summarizes the reported KD values for this compound and other notable PDEδ inhibitors.

| Inhibitor | KD (Dissociation Constant) | Method | Reference |

| This compound | 385 ± 52 pM | Not Specified | [1] |

| Deltarasin | 38 ± 16 nM | Not Specified | [1][5] |

| Deltazinone 1 | 8 ± 4 nM | Not Specified | [6] |

| Compound 8 | 38 ± 17 nM | Not Specified | [7] |

| Compound 36l | 127 ± 16 nM | Fluorescence Anisotropy | [8] |

| PD3 | 0.491 µM | Fluorescence Polarization | [4] |

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity between a protein and a small molecule inhibitor is fundamental in drug discovery. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP) are three widely used techniques for this purpose. Below are detailed, representative protocols for these methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[9]

Experimental Workflow:

Methodology:

-

Protein and Ligand Preparation:

-

Express and purify recombinant human PDEδ protein to >95% purity.

-

Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a sufficient volume of assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).[10]

-

Dialyze the purified PDEδ protein against the assay buffer overnight at 4°C to ensure buffer matching.[11]

-

Determine the final concentrations of PDEδ and this compound accurately.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25°C).

-

Load the PDEδ solution (typically 5-50 µM) into the sample cell of the calorimeter.[11]

-

Load the this compound solution (typically 10-20 times the protein concentration) into the injection syringe.[11]

-

Perform an initial injection (e.g., 0.4 µL) followed by a series of subsequent injections (e.g., 2 µL each) with appropriate spacing to allow for a return to baseline.

-

-

Data Analysis:

-

Integrate the raw titration data to obtain the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument.[12]

-

From the fit, determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can be calculated from these values.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the KD can be calculated.[13]

Experimental Workflow:

Methodology:

-

Preparation:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Prepare purified PDEδ protein in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).

-

Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+ buffer).

-

-

SPR Experiment:

-

Immobilize PDEδ onto the sensor chip surface using standard amine coupling chemistry.

-

Inject the different concentrations of this compound over the immobilized PDEδ surface and a reference surface (without PDEδ).

-

Monitor the association and dissociation phases in real-time.

-

Between each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[14]

-

From the fit, determine the association rate constant (kon), the dissociation rate constant (koff), and calculate the dissociation constant (KD = koff/kon).

-

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger molecule. In a competition assay format, a fluorescently labeled ligand (tracer) competes with an unlabeled inhibitor (this compound) for binding to the target protein (PDEδ).[5]

Experimental Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified PDEδ in a suitable assay buffer (e.g., PBS).

-

Synthesize or obtain a fluorescently labeled version of a known PDEδ ligand (the "tracer").

-

Prepare a serial dilution of this compound.

-

-

FP Assay:

-

In a microplate, add a fixed concentration of PDEδ and the fluorescent tracer to each well. The concentration of the tracer should be well below its KD for PDEδ.

-

Add the varying concentrations of this compound to the wells.

-

Include controls for the free tracer (no protein) and the fully bound tracer (no inhibitor).

-

Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound tracer).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and KD of the fluorescent tracer.

-

PDEδ-KRAS Signaling Pathway and Inhibition by this compound

The diagram below illustrates the central role of PDEδ in the localization and signaling of KRAS, and how this compound disrupts this process.

In its active state, KRAS must be localized to the cell membrane to engage its downstream effectors. This localization is facilitated by PDEδ, which binds to the farnesyl group of KRAS in the cytoplasm, forming a soluble complex. This complex traffics to the cell membrane, where KRAS is released. This compound acts by binding with high affinity to the farnesyl-binding pocket of PDEδ, preventing the formation of the KRAS-PDEδ complex. This sequestration of PDEδ leads to the mislocalization of KRAS to endomembranes and a subsequent reduction in oncogenic signaling.[2]

Conclusion

This compound is a highly potent inhibitor of the PDEδ-KRAS interaction, exhibiting picomolar binding affinity. This strong binding is crucial for its ability to effectively disrupt KRAS signaling, making it a promising candidate for the development of targeted cancer therapies. The experimental protocols detailed in this guide provide a framework for the accurate determination of the binding affinities of this compound and other PDEδ inhibitors, which is essential for ongoing research and drug development efforts in this field. The visualization of the signaling pathway and experimental workflows further aids in understanding the mechanism of action and the scientific approach to its investigation.

References

- 1. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]

- 2. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel KRAS‒PDEδ inhibitors with potent activity in patient-derived human pancreatic tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PD3 and PD3-B for PDEδ inhibition to modulate KRAS activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 12. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]

Methodological & Application

Application Notes: Using Deltasonamide 2 in in vitro Cancer Models

Introduction

Deltasonamide 2 is a potent small-molecule inhibitor of the protein-protein interaction between farnesylated Ras proteins and phosphodiesterase-δ (PDEδ).[1] In cancer cells with oncogenic KRas mutations, signal transduction is dependent on the localization of KRas to the plasma membrane.[1] PDEδ acts as a chaperone, binding to the farnesyl tail of KRas and trafficking it through the cytoplasm to the cell membrane.[1][2][3] By competitively binding to the hydrophobic, farnesyl-binding pocket of PDEδ, this compound disrupts this transport, leading to the mislocalization of KRas, impaired downstream signaling, and consequently, reduced proliferation and survival of KRas-dependent cancer cells.[1][4] These application notes provide an overview and protocols for utilizing this compound to study its anti-cancer effects in in vitro models.

Mechanism of Action: KRas Trafficking and Inhibition

The primary mechanism of this compound involves the inhibition of the KRas-PDEδ interaction. This disrupts the spatial organization of KRas, preventing its accumulation at the plasma membrane where it would normally activate downstream pro-proliferative signaling cascades such as the RAF/MEK/ERK pathway.[1][4][5]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent growth-inhibitory effects, particularly in cancer cell lines harboring oncogenic KRas mutations. The half-maximal effective concentration (EC50) values are generally lower in KRas-mutant lines compared to KRas wild-type lines.[1]

| Cell Line | Cancer Type | KRas Status | EC50 (µM) for Growth Rate Inhibition |

| HCT-116 | Colorectal | G13D Mutant | ~1.5 - 2.0 |

| Hke3 | Colorectal | G13D Mutant | ~1.5 - 2.0 |

| Hkh2 | Colorectal | Wild-Type (isogenic) | ~2.0 |

| SW480 | Colorectal | G12V Mutant | ~2.5 |

| DiFi | Colorectal | Wild-Type | 4.02 ± 1.0 |

| HT29 | Colorectal | Wild-Type | Not significantly affected |

Table 1: Summary of this compound efficacy in a panel of human colorectal cancer cell lines. Data is derived from growth rate inhibition assays performed over 60 hours.[1]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effects of this compound on cancer cell lines in vitro.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the effect of this compound on cancer cell proliferation and viability. A real-time cell analysis (RTCA) system can be used to measure growth rate, while a viability stain like 7-AAD can be used for endpoint analysis of cell death.[1]

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach for 24 hours.[2]

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from approximately 0.375 µM to 12 µM.[1] Include a DMSO-only well as a vehicle control.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

-

Incubation: Incubate the plates for the desired time period (e.g., 60-72 hours).[1][2]

-

Viability Assessment (Endpoint):

-

Using alamarBlue: Add alamarBlue reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[2] Read the fluorescence intensity using a plate reader.

-

Using 7-AAD Staining: Harvest cells, wash with PBS, and stain with 7-Aminoactinomycin D (7-AAD). Analyze the percentage of 7-AAD positive (dead) cells via flow cytometry.[1]

-

-

Data Analysis: Normalize the results to the DMSO control. Plot the normalized viability against the log of the drug concentration and use non-linear regression to calculate the IC50 or EC50 value.[1][6]

Protocol 2: Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound. It uses flow cytometry to detect apoptotic cells after treatment.

Methodology:

-

Cell Seeding: Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.[1]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1-5 µM) or a DMSO vehicle control for 24 hours.[1]

-

Cell Harvesting:

-

Collect the supernatant from each well into a FACS tube.

-

Wash the adherent cells with 1 mL of PBS.

-

Detach the cells using a gentle dissociation reagent like Accutase.[1]

-

Combine the detached cells with the corresponding supernatant in the FACS tube.

-

-

Washing: Centrifuge the cells at 200 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[1]

-

Staining: Resuspend the cells in an appropriate binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) or with 7-AAD according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic). Deltarasin, a similar PDEδ inhibitor, has been shown to induce apoptosis, which is characterized by an increase in Annexin V-positive cells.[4]

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of this compound on the KRas downstream signaling pathway, specifically by measuring the phosphorylation of ERK (p-ERK).

Methodology:

-

Cell Culture and Treatment:

-

Seed cells and grow to ~80% confluency.

-

Serum starve the cells for 16 hours to reduce basal signaling.[1]

-

Pre-incubate the cells with this compound (e.g., 5 or 10 µM) for 90 minutes.[1]

-

Stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.[1]

-

-

Lysis and Protein Quantification:

-

Immediately wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.[1]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the p-ERK signal to the total ERK signal. A reduction in the p-ERK/total-ERK ratio in this compound-treated cells indicates successful inhibition of the KRas downstream pathway.[1][3]

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stabilization of the RAS:PDE6D Complex Is a Novel Strategy to Inhibit RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of KRas Signaling Using Deltasonamide 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRas is a frequently mutated oncogene that plays a critical role in driving tumor progression and resistance to therapy. The development of inhibitors that target KRas signaling is a major focus of cancer research. Deltasonamide 2 is a potent and selective inhibitor of phosphodiesterase-δ (PDEδ), a chaperone protein that facilitates the trafficking and localization of farnesylated proteins, including KRas, to the plasma membrane. By inhibiting PDEδ, this compound disrupts KRas localization and subsequently attenuates its downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

These application notes provide a detailed protocol for utilizing this compound to investigate its effects on KRas signaling in cancer cell lines using Western blot analysis. This powerful technique allows for the sensitive detection and quantification of changes in the phosphorylation status and total protein levels of key components of the KRas signaling network.

Data Presentation

The following table summarizes the reported half-maximal effective concentration (EC50) values of this compound in various human colorectal cancer (CRC) cell lines, providing a reference for determining appropriate treatment concentrations.

| Cell Line | KRas Mutation Status | This compound EC50 (µM) |

| SW480 | KRas G12V | 1.24 ± 0.06 |

| HCT-116 | KRas G13D | Not explicitly stated, but showed comparable EC50 to Hke3 and Hkh2 |

| Hke3 | Isogenic to HCT-116 with WT KRas | Not explicitly stated, but showed comparable EC50 to HCT-116 and Hkh2 |

| Hkh2 | Isogenic to HCT-116 with WT KRas | Not explicitly stated, but showed comparable EC50 to HCT-116 and Hke3 |

| DiFi | Wild-type KRas | 4.02 ± 1 |

| HT29 | Wild-type KRas (B-Raf V600E) | Not affected by inhibitor |

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cell lines with known KRas mutation status (e.g., SW480, HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Starvation (Optional but Recommended): Once cells reach the desired confluency, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Add serum-free medium and incubate for 16-24 hours. This step helps to reduce basal signaling activity.

-

This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution in serum-free or complete medium to the desired final concentrations (e.g., 5 µM or 10 µM). A dose-response experiment is recommended to determine the optimal concentration for your cell line.

-

Incubation: Treat the serum-starved cells with the this compound-containing medium for a predetermined time. A 90-minute incubation has been shown to be effective for observing effects on p-ERK. Time-course experiments may be necessary to determine the optimal treatment duration for other signaling molecules.

-

Stimulation (Optional): To investigate the inhibitory effect of this compound on growth factor-induced signaling, stimulate the cells with a growth factor such as epidermal growth factor (EGF) at a concentration of 100 ng/mL for 5-10 minutes prior to cell lysis.

-

Control Wells: Include appropriate controls, such as a vehicle control (DMSO treated) and an untreated control.

Protein Extraction (Cell Lysis)

-

Preparation: Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

-

Lysis Buffer Addition: Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer to each well. A common RIPA buffer recipe is:

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add fresh protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, and a commercially available inhibitor cocktail) immediately before use.

-

-

Cell Lysis: Scrape the adherent cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.

Western Blot Analysis

-

Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% gradient or a 10% polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer. Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer system is commonly used, and the transfer is typically performed at 100V for 1 hour or overnight at a lower voltage in a cold room.

-

Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Blocking is crucial to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions include:

-

Phospho-ERK1/2 (Thr202/Tyr204): 1:1000

-

Total ERK1/2: 1:1000

-

Phospho-Akt (Ser473): 1:1000

-

Total Akt: 1:1000

-

Phospho-MEK1/2: 1:1000

-

Total MEK1/2: 1:1000

-

Total KRas: 1:1000

-

GAPDH or β-actin (loading control): 1:5000 - 1:10000

-

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.

-

Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing (Optional): To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed with a different primary antibody. It is recommended to probe for phosphorylated proteins first, then strip and re-probe for the corresponding total protein.

Mandatory Visualization

Caption: KRas signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis.

Application Notes and Protocols for Förster Resonance Energy Transfer (FRET) Assays Utilizing Deltasonamide 2

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Deltasonamide 2 in Förster Resonance Energy Transfer (FRET) assays to investigate the PDE6D/K-Ras interaction and its subsequent effect on K-Ras signaling.

Introduction

This compound is a small molecule inhibitor that targets the interaction between prenyl-binding protein phosphodiesterase 6 delta subunit (PDE6D) and farnesylated K-Ras. This interaction is crucial for the proper trafficking and plasma membrane localization of K-Ras, a key signaling protein frequently mutated in cancer. By disrupting the PDE6D/K-Ras complex, this compound can inhibit the oncogenic signaling of mutant K-Ras. FRET-based assays are powerful tools to study this protein-protein interaction in living cells and to quantify the inhibitory effect of compounds like this compound.

The protocols described herein focus on a "nanoclustering-FRET" assay, which measures the spatial proximity of fluorescently tagged K-Ras proteins at the plasma membrane. Inhibition of the PDE6D/K-Ras interaction by this compound is expected to reduce K-Ras nanoclustering and, consequently, the FRET signal.

Quantitative Data Summary

The following table summarizes the comparative inhibitory activities of this compound and other relevant compounds from published studies. This data is crucial for designing experiments and interpreting results.

| Compound | In Vitro Affinity (Kd) | Cellular K-Ras Nanoclustering-FRET Assay (IC50) | Fold Difference (Cellular IC50 vs. In Vitro Kd) | Fold Difference (Cellular Inhibition vs. In Cellulo On-Target Activity) |

| This compound | High Nanomolar to Low Micromolar (estimated) | Micromolar range | 650- to 1300-fold | 12- to 25-fold[1] |

| Deltaflexin-1 | 3.61 ± 0.02 μM | 1.65 ± 0.95 μM[1] | ~1 | 7- to 11-fold[1] |

| Deltarasin | Not specified | 0.7 ± 0.4 μM[1] | Not specified | Not specified |

Note: The provided data for this compound highlights a significant difference between its in vitro affinity and its activity in a cellular context, which can be attributed to factors such as cell permeability and off-target effects.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in the context of the K-Ras signaling pathway.

Experimental Protocols

Cell Culture and Transfection for K-Ras Nanoclustering-FRET Assay

Objective: To prepare cells expressing fluorescently tagged K-Ras for FRET analysis.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Plasmids: pmGFP-K-RasG12V (donor) and pmCherry-K-RasG12V (acceptor)[1]

-

Transfection reagent (e.g., Lipofectamine 3000)

-

6-well plates or 35 mm glass-bottom dishes

Protocol:

-

Seed HEK293 cells in 6-well plates or glass-bottom dishes at a density that will result in 70-80% confluency on the day of transfection.

-

On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol for your chosen transfection reagent. A 1:1 ratio of donor to acceptor plasmid is recommended for optimal FRET.

-

Add the transfection complexes to the cells and incubate for 24-48 hours to allow for protein expression.

-

Prior to imaging, replace the culture medium with fresh, phenol red-free medium to reduce background fluorescence.

Treatment with this compound

Objective: To treat the transfected cells with this compound to assess its effect on K-Ras nanoclustering.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Transfected cells from Protocol 1

-

DMSO (vehicle control)

Protocol:

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

-

Aspirate the medium from the transfected cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment time (e.g., 4, 12, or 24 hours).

FRET Imaging and Analysis

Objective: To acquire fluorescence images and quantify the FRET efficiency.

Materials:

-

Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for mGFP (donor) and mCherry (acceptor).

-

Image analysis software (e.g., ImageJ/Fiji with FRET plugins, or commercial software).

Protocol:

-

Image Acquisition:

-

Place the dish with treated cells on the microscope stage.

-

Acquire images in three channels:

-

Donor Channel: Excite with ~488 nm laser and collect emission at ~500-550 nm (for mGFP).

-

Acceptor Channel: Excite with ~561 nm laser and collect emission at ~580-650 nm (for mCherry).

-

FRET Channel: Excite with the donor excitation wavelength (~488 nm) and collect emission at the acceptor emission wavelength range (~580-650 nm).

-

-

Ensure that the images are not saturated and that the exposure times are consistent across all conditions.

-

-

Image Analysis (Sensitized Emission Method):

-

Select regions of interest (ROIs) corresponding to the plasma membrane of individual cells.

-

Measure the mean fluorescence intensity in each of the three channels for each ROI.

-

Calculate the corrected FRET (FRETc) or a normalized FRET index (N-FRET) to account for spectral bleed-through. The exact formula will depend on the specific filter sets and fluorophores used and should be determined by control experiments (donor-only and acceptor-only expressing cells). A common approach is to calculate a normalized FRET value:

-

N-FRET = (FRET intensity - a * Donor intensity - b * Acceptor intensity) / sqrt(Donor intensity * Acceptor intensity)

-

Where 'a' and 'b' are bleed-through coefficients determined from control samples.

-

-

-

Data Interpretation:

-

A decrease in the N-FRET value in this compound-treated cells compared to the vehicle control indicates a reduction in K-Ras nanoclustering.

-

Plot the N-FRET values against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

-

Experimental Workflow

The following diagram outlines the key steps in the FRET assay workflow.

Troubleshooting

-

Low FRET Signal:

-

Optimize the donor-to-acceptor plasmid ratio during transfection.

-

Ensure the chosen fluorophores are appropriate for FRET (e.g., mGFP and mCherry are a suitable pair).

-

Check the expression levels and localization of the fluorescently tagged proteins.

-

-

High Background Fluorescence:

-

Use phenol red-free medium for imaging.

-

Optimize imaging settings (e.g., reduce exposure time, use appropriate background subtraction).

-

-

Cell Toxicity:

-

Perform a cell viability assay to determine the cytotoxic concentration range of this compound.

-

Reduce the incubation time with the compound.

-

By following these detailed application notes and protocols, researchers can effectively utilize FRET assays with this compound to investigate the PDE6D/K-Ras interaction and advance the development of novel cancer therapeutics.

References

Application Notes and Protocols: Investigating Deltasonamide 2 in Combination with KRas Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including colorectal, pancreatic, and non-small cell lung cancers. The KRas protein, a small GTPase, functions as a molecular switch in signaling pathways that regulate cell proliferation, survival, and differentiation. For decades, direct inhibition of oncogenic KRas was considered an insurmountable challenge. Deltasonamide 2 is a high-affinity small molecule inhibitor of phosphodiesterase-δ (PDEδ), a protein that acts as a chaperone for farnesylated KRas, facilitating its transport to and localization at the plasma membrane, a prerequisite for its signaling activity.[1][2] By binding to the hydrophobic prenyl-binding pocket of PDEδ, this compound disrupts the KRas-PDEδ interaction, leading to mislocalization of KRas and subsequent inhibition of its downstream signaling pathways.[1][3]

While inhibitors targeting the KRas pathway, such as MEK and EGFR inhibitors, have shown clinical activity, their efficacy is often limited by intrinsic and acquired resistance mechanisms. A common mechanism of resistance to MAPK pathway inhibition is the feedback reactivation of upstream signaling, often involving receptor tyrosine kinases (RTKs) like EGFR.[4][5][6][7][8] This has led to the exploration of combination therapies to achieve more potent and durable anti-tumor responses.

These application notes provide a scientific rationale and detailed protocols for investigating the therapeutic potential of this compound in combination with other KRas pathway inhibitors, specifically MEK and EGFR inhibitors. While direct preclinical or clinical data for these specific combinations are not yet available, the following protocols offer a robust framework for researchers to explore their synergistic potential.

Mechanism of Action and Rationale for Combination Therapy

This compound: A KRas Trafficking Inhibitor

This compound is a potent inhibitor of the KRas-PDEδ interaction.[1] This interaction is crucial for the proper localization of farnesylated KRas to the plasma membrane. By competitively binding to the farnesyl-binding pocket of PDEδ, this compound prevents the chaperoning of KRas, leading to its sequestration in the cytoplasm and a reduction in its signaling output through the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways.[1][3] This targeted disruption of KRas trafficking offers a unique mechanism to inhibit oncogenic KRas signaling.

Combination with MEK Inhibitors (e.g., Trametinib, Selumetinib)

MEK1 and MEK2 are dual-specificity kinases that are central components of the MAPK signaling cascade, acting directly downstream of RAF and upstream of ERK.[9][10] Inhibitors like trametinib and selumetinib are allosteric inhibitors of MEK1/2, preventing the phosphorylation and activation of ERK.[9][11] However, the efficacy of MEK inhibitors as monotherapy in KRAS-mutant cancers has been modest.[9] This is partly due to a feedback mechanism where the inhibition of the MAPK pathway leads to the activation of upstream RTKs, which in turn can reactivate the pathway.[7][12]

Rationale for Combination: Combining this compound with a MEK inhibitor offers a vertical inhibition strategy. This compound reduces the amount of active KRas at the plasma membrane, thereby dampening the input into the MAPK pathway. The MEK inhibitor then blocks the signal further downstream. This dual blockade could potentially lead to a more profound and sustained inhibition of ERK signaling and prevent or delay the development of resistance.

Combination with EGFR Inhibitors (e.g., Cetuximab, Panitumumab)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling through pathways including the RAS-RAF-MEK-ERK cascade. In colorectal cancers, anti-EGFR antibodies like cetuximab and panitumumab are used to treat patients with wild-type KRAS.[13][14] In KRAS-mutant tumors, these agents are ineffective as the downstream signaling is constitutively active. However, recent studies have shown that inhibition of downstream effectors like MEK can lead to a feedback activation of EGFR signaling.[4][6][8]

Rationale for Combination: In the context of this compound treatment, where KRas signaling is suppressed, a similar feedback activation of EGFR could occur, limiting the therapeutic efficacy. Co-administration of an EGFR inhibitor could block this escape mechanism. This is particularly relevant in colorectal cancer where EGFR signaling is a dominant resistance pathway.[5][8] By simultaneously targeting KRas trafficking with this compound and blocking the feedback loop with an EGFR inhibitor, a synergistic anti-tumor effect may be achieved.

Data Presentation

The following tables summarize the single-agent activity of this compound in various colorectal cancer cell lines and provide templates for presenting data from combination studies.

Table 1: Single-Agent Activity of this compound in Colorectal Cancer Cell Lines

| Cell Line | KRas Mutation | EC50 (µM) for Cell Viability |

| HCT-116 | G13D | Not explicitly stated, but sensitive |

| SW480 | G12V | Not explicitly stated, but sensitive |

| LoVo | G13D | Not explicitly stated, but sensitive |

| DiFi | WT | 4.02 ± 1 |

| HT29 | WT | Not affected |

Data compiled from a study on the effect of PDEδ inhibitors on colorectal cancer cell lines.[1] The study demonstrated sensitivity in KRas mutant cell lines, with specific EC50 values provided for some lines.

Table 2: Template for Combination of this compound and MEK Inhibitor (e.g., Trametinib) in a KRas Mutant Cell Line (e.g., HCT-116)

| This compound (µM) | Trametinib (nM) | % Inhibition (Single Agent) | % Inhibition (Combination) | Combination Index (CI) |

| Concentration 1 | 0 | N/A | N/A | |

| Concentration 2 | 0 | N/A | N/A | |

| 0 | Concentration A | N/A | N/A | |

| 0 | Concentration B | N/A | N/A | |

| Concentration 1 | Concentration A | N/A | ||

| Concentration 2 | Concentration B | N/A |

The Combination Index (CI) should be calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

This protocol describes how to assess the synergistic effects of this compound in combination with a MEK or EGFR inhibitor on the viability of cancer cell lines.

Materials:

-

KRas mutant cancer cell lines (e.g., HCT-116, SW480, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

MEK inhibitor (e.g., Trametinib) or EGFR inhibitor (e.g., Cetuximab) (stock solutions in appropriate solvent)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of this compound and the combination drug (MEK or EGFR inhibitor) in complete medium. Also, prepare combinations of both drugs at constant and non-constant ratios.

-

Treatment: Remove the medium from the wells and add the medium containing the single agents or drug combinations. Include wells with vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

-

Calculate the half-maximal inhibitory concentration (IC50) for each single agent.

-

Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[15][16][17][18]

-

Protocol 2: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the effect of the drug combinations on key proteins in the KRas signaling pathway.

Materials:

-

KRas mutant cancer cell lines

-

6-well cell culture plates

-

This compound and combination drug

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound, the combination drug, or the combination at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.[19][20][21][22][23]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK) and a loading control (e.g., anti-GAPDH).

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 3: In Vivo Xenograft Model for Efficacy Assessment

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another KRas pathway inhibitor using a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

KRas mutant cancer cell line

-

Matrigel (optional)

-

This compound and combination drug formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[24][25]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, combination drug alone, this compound + combination drug).[26][27]

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size, or after a fixed duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for proliferation markers like Ki-67, or western blot analysis).

-

Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistically compare the tumor growth between the different groups to determine the efficacy of the combination therapy.

Visualizations

Caption: KRas signaling pathway and points of inhibition.

Caption: Experimental workflow for combination studies.

References

- 1. PDEδ inhibition impedes the proliferation and survival of human colorectal cancer cell lines harboring oncogenic KRas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE6D Inhibitors with a New Design Principle Selectively Block K-Ras Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of KRAS-dependent lung cancer cell growth by deltarasin: blockage of autophagy increases its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]